3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety
Mechanism of Action
Target of Action
The primary target of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is the serotonergic system , particularly the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often the targets of antidepressant medications .
Mode of Action
This compound interacts with its targets by modulating the activity of the serotonergic system . It is suggested that the compound may bind to the 5-HT1A and 5-HT3 receptors, enhancing the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
The compound’s action on the serotonergic system affects the biochemical pathway involving serotonin. By enhancing the effects of serotonin, it can help alleviate symptoms of depression .
Result of Action
The compound has been shown to induce an antidepressant-like effect in mice, as evidenced by their performance in the forced swimming test (FST) and tail suspension test (TST) . This suggests that the compound’s action on the serotonergic system can result in observable behavioral changes .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with the serotonergic system . This interaction could potentially involve various enzymes, proteins, and other biomolecules .
Cellular Effects
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride may have various effects on cells. For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(Trifluoromethyl)benzaldehyde.
Formation of Propargylamine: The aldehyde is subjected to a propargylation reaction using propargylamine under basic conditions to form 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.
3-(Trifluoromethyl)phenylpropanol: Another compound with a similar trifluoromethyl-phenyl structure.
3-(Trifluoromethyl)phenylacetylene: Shares the trifluoromethyl-phenyl moiety but differs in the alkyne position.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly influences its physicochemical properties, making it a valuable compound in various research domains.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;/h1,3,5,7H,6,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBZQGVUBAVVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052550-23-8 |
Source
|
Record name | 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.